2-Chloro-5-(2-methoxyphenyl)pyrimidine 2-Chloro-5-(2-methoxyphenyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1267009-84-6
VCID: VC2733937
InChI: InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-9(10)8-6-13-11(12)14-7-8/h2-7H,1H3
SMILES: COC1=CC=CC=C1C2=CN=C(N=C2)Cl
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.65 g/mol

2-Chloro-5-(2-methoxyphenyl)pyrimidine

CAS No.: 1267009-84-6

Cat. No.: VC2733937

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(2-methoxyphenyl)pyrimidine - 1267009-84-6

Specification

CAS No. 1267009-84-6
Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
IUPAC Name 2-chloro-5-(2-methoxyphenyl)pyrimidine
Standard InChI InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-9(10)8-6-13-11(12)14-7-8/h2-7H,1H3
Standard InChI Key SRKXHHJHLQPWMT-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=CN=C(N=C2)Cl
Canonical SMILES COC1=CC=CC=C1C2=CN=C(N=C2)Cl

Introduction

Chemical Structure and Properties

Structural Information

2-Chloro-5-(2-methoxyphenyl)pyrimidine consists of a pyrimidine ring with specific substituents that give it unique chemical properties. The structural features include a chlorine substituent at position 2 of the pyrimidine ring and a 2-methoxyphenyl group at position 5, creating a molecule with potential reactive sites for further functionalization.

Table 1: Structural Identifiers of 2-Chloro-5-(2-methoxyphenyl)pyrimidine

IdentifierValue
CAS Number1267009-84-6
IUPAC Name2-chloro-5-(2-methoxyphenyl)pyrimidine
SMILESCOC1=CC=CC=C1C2=CN=C(N=C2)Cl
InChIInChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-9(10)8-6-13-11(12)14-7-8/h2-7H,1H3
InChIKeySRKXHHJHLQPWMT-UHFFFAOYSA-N

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Physical and Chemical Properties

The compound exhibits specific physical and chemical characteristics that determine its behavior in various environments and reactions. These properties are crucial for understanding its potential applications and reactivity patterns.

Table 2: Physical and Chemical Properties of 2-Chloro-5-(2-methoxyphenyl)pyrimidine

PropertyValue
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Physical StateSolid
AppearanceNot specified in available data
Melting PointNot reported in available literature
Boiling PointNot reported in available literature

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Applications in Medicinal Chemistry

2-Chloro-5-(2-methoxyphenyl)pyrimidine has significant potential in pharmaceutical research due to its structural features. The compound's architecture makes it valuable for various medicinal chemistry applications.

Biological Activities

Compounds with structures similar to 2-Chloro-5-(2-methoxyphenyl)pyrimidine have demonstrated the ability to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases. The biological profile of this specific compound suggests several areas of interest for further investigation.

Research Findings

Research on pyrimidine derivatives, including 2-Chloro-5-(2-methoxyphenyl)pyrimidine, suggests that these compounds can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. These transformations are crucial for modifying the compound's structure to enhance its biological activity.

Chemical Reactivity

The reactivity profile of 2-Chloro-5-(2-methoxyphenyl)pyrimidine is characterized by:

  • The chlorine atom at position 2 of the pyrimidine ring being particularly susceptible to nucleophilic substitution reactions

  • The methoxy group providing electron-donating effects that influence the electron distribution in the molecule

  • The potential for further functionalization at various positions to create more complex derivatives

  • Compatibility with various catalytic systems for transformation and elaboration

These chemical characteristics make the compound a versatile intermediate for developing more complex molecules with enhanced biological profiles.

Structure-Activity Relationships

Understanding the relationship between the structure of 2-Chloro-5-(2-methoxyphenyl)pyrimidine and its biological activity is essential for rational drug design and optimization. The positioning of functional groups on the pyrimidine scaffold can significantly influence the compound's interaction with biological targets.

Key Structural Features

The structure-activity relationships of pyrimidine derivatives like 2-Chloro-5-(2-methoxyphenyl)pyrimidine often highlight:

  • The importance of the chloro substituent at position 2 for binding to specific protein pockets

  • The role of the 2-methoxyphenyl group in establishing hydrophobic interactions with target proteins

  • The planarity of the molecule affecting its ability to intercalate between biomolecules

  • The potential hydrogen bonding capabilities of the pyrimidine nitrogen atoms

These structural features provide a foundation for understanding how modifications might affect biological activity and guide the design of more potent derivatives.

SupplierCatalog NumberPurityPackage Size
CymitQuimica10-F826410Not specified100mg, 250mg, 1g
AlchimicaR01JQBVNot specified100mg, 250mg, 1g
Fisher Scientific (eMolecules)50249916595%0.1g
AstaTechE8022195%Not specified
VulcanchemVC2733937Not specifiedNot specified

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